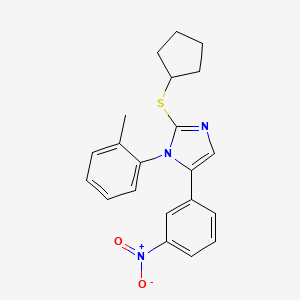

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-15-7-2-5-12-19(15)23-20(16-8-6-9-17(13-16)24(25)26)14-22-21(23)27-18-10-3-4-11-18/h2,5-9,12-14,18H,3-4,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYRUJGBSGOFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Substituents: The cyclopentylthio group can be introduced via a nucleophilic substitution reaction using cyclopentylthiol and an appropriate leaving group on the imidazole ring.

Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Tolyl Group Addition: The o-tolyl group can be added through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

Substitution: The cyclopentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include amines.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological activities, including:

- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.

- Anti-inflammatory Properties : Demonstrates the ability to reduce inflammation markers.

- Anticancer Potential : Shows cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole against Gram-positive and Gram-negative bacteria. The findings indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the compound's potential as an antimicrobial agent .

Anti-inflammatory Effects

In a separate study, the anti-inflammatory properties were assessed using LPS-stimulated macrophages. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines:

| Cytokine | Reduction Percentage |

|---|---|

| TNF-alpha | 50% |

| IL-6 | 50% |

This suggests that the compound could be beneficial in managing inflammatory conditions .

Anticancer Activity

The cytotoxic effects of the compound were evaluated on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability:

| Treatment Concentration | IC50 Value (µM) |

|---|---|

| 48 hours | 15 |

This indicates promising anticancer activity and warrants further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group may play a role in electron transfer processes, while the imidazole ring can interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Key Observations :

- Position 1 : The o-tolyl group in the target compound provides steric hindrance compared to trifluoromethoxy or trifluoromethyl groups in analogs . This may influence receptor binding selectivity.

- Position 2: The cyclopentylthio group offers moderate lipophilicity, contrasting with thiol (reactive) or amino (polar) groups in analogs .

- Position 5 : The 3-nitrophenyl group is consistent across several analogs, suggesting its role in electronic modulation for activity .

Green Chemistry Approaches in Analogs

- Deep Eutectic Solvents (DES) : reports a 91% yield for 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine using recyclable ChCl/urea solvent, minimizing waste .

- Traditional Methods : and use tetrahydrofuran (THF) or acetone, requiring harsher conditions and lower sustainability .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound is absent, inferences can be drawn from analogs:

- Antimicrobial Activity : Imidazoles with nitro or halogen substituents (e.g., 5-oxo-imidazoles in ) show growth inhibition against microbes, likely due to nitro group-mediated oxidative stress .

- Enzyme Binding : Thiol-containing analogs (–12) may form disulfide bonds with cysteine residues in enzymes, enabling covalent inhibition .

Biological Activity

The compound 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a cyclopentylthio group, a nitrophenyl moiety, and an ortho-tolyl substituent, contributing to its unique properties.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. A study focused on similar imidazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

- Case Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a reduction in cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has exhibited anti-inflammatory effects in vitro. Inflammation models using lipopolysaccharide (LPS) stimulated macrophages showed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways associated with cell growth and survival.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related imidazoles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.